molecular formula C19H19N3O2 B2368916 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide CAS No. 899745-62-1

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide

Cat. No.: B2368916
CAS No.: 899745-62-1
M. Wt: 321.38
InChI Key: VFSJTJREPBRORQ-UHFFFAOYSA-N
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Description

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide is a compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide typically involves the reaction of 4-oxo-3,4-dihydrophthalazin-1-yl derivatives with appropriate alkylating agents. One common method involves the use of anhydrous tetrahydrofuran as a solvent, with triethylamine as a base, and hydrazine hydrate as a reagent . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazine hydrate, triethylamine, and various alkylating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained with high selectivity and yield.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with additional hydrogen atoms.

Comparison with Similar Compounds

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-14(13-8-4-3-5-9-13)18(23)20-12-17-15-10-6-7-11-16(15)19(24)22-21-17/h3-11,14H,2,12H2,1H3,(H,20,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSJTJREPBRORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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